4,5-DIHYDRO-3H-2-BENZOXEPIN-1-ONE 4,5-DIHYDRO-3H-2-BENZOXEPIN-1-ONE
Brand Name: Vulcanchem
CAS No.: 5651-62-7
VCID: VC7981601
InChI: InChI=1S/C10H10O2/c11-10-9-6-2-1-4-8(9)5-3-7-12-10/h1-2,4,6H,3,5,7H2
SMILES: C1CC2=CC=CC=C2C(=O)OC1
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol

4,5-DIHYDRO-3H-2-BENZOXEPIN-1-ONE

CAS No.: 5651-62-7

Cat. No.: VC7981601

Molecular Formula: C10H10O2

Molecular Weight: 162.18 g/mol

* For research use only. Not for human or veterinary use.

4,5-DIHYDRO-3H-2-BENZOXEPIN-1-ONE - 5651-62-7

Specification

CAS No. 5651-62-7
Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
IUPAC Name 4,5-dihydro-3H-2-benzoxepin-1-one
Standard InChI InChI=1S/C10H10O2/c11-10-9-6-2-1-4-8(9)5-3-7-12-10/h1-2,4,6H,3,5,7H2
Standard InChI Key DVKWMWZIAMTAPL-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2C(=O)OC1
Canonical SMILES C1CC2=CC=CC=C2C(=O)OC1

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

4,5-Dihydro-3H-2-benzoxepin-1-one (CAS 5651-62-7) is defined by its fused bicyclic framework. Key physicochemical properties include:

PropertyValue
Molecular FormulaC10H10O2\text{C}_{10}\text{H}_{10}\text{O}_{2}
Molecular Weight162.185 g/mol
Exact Mass162.068 Da
PSA (Polar Surface Area)26.30 Ų
LogP (Octanol-Water Partition Coefficient)1.79

The compound’s planar structure facilitates π-π interactions, while the oxygen atom in the oxepine ring introduces polarity, influencing solubility and reactivity .

Synthesis Methodologies

One-Pot Multicomponent Reactions

A groundbreaking approach involves a sequential Ugi/Passerini condensation followed by an intramolecular Wittig reaction. This method, developed by Ding et al., enables the synthesis of 3H-2-benzoxepin-1-ones in high yields (65–85%) .

Reaction Scheme:

  • Ugi Condensation: Phosphonium salt, arylglyoxal, amine, and isocyanide react to form a peptoid intermediate.

  • Wittig Cyclization: Base-mediated intramolecular cyclization yields the benzoxepinone core.

This method’s efficiency stems from its atom economy and avoidance of intermediate purification .

Overman Rearrangement and Ring-Closing Metathesis

An alternative route employs a thermally mediated Overman rearrangement coupled with Grubbs-catalyzed ring-closing metathesis (RCM). This strategy constructs the oxepine ring from allylic trichloroacetimidates, achieving yields up to 98% .

Key Steps:

  • Overman Rearrangement: Converts allylic trichloroacetimidates to allylic amines.

  • RCM: Forms the seven-membered oxepine ring via olefin metathesis.

This method is notable for its stereochemical control, critical for pharmaceutical applications .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The benzene ring undergoes nitration and sulfonation at the para position relative to the oxepine oxygen, driven by the electron-donating effect of the oxygen atom. For example, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 yields 4-nitro derivatives .

Nucleophilic Attack at the Carbonyl Group

The ketone group participates in nucleophilic additions. Grignard reagents (e.g., CH3MgBr\text{CH}_3\text{MgBr}) add to the carbonyl, forming tertiary alcohols, which can be dehydrated to alkenes .

Reduction and Oxidation

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) saturates the oxepine ring, producing 2,3,4,5-tetrahydro-1-benzoxepin-1-one .

  • Oxidation: Strong oxidants (e.g., KMnO4\text{KMnO}_4) cleave the oxepine ring, yielding dicarboxylic acids.

Comparative Analysis with Related Compounds

CompoundStructureKey Differences
2,3-Dihydro-1H-2-benzazepin-1-oneBenzazepine (N atom in ring)Higher basicity; CNS activity
Dibenzo[b,f]oxepineTwo benzene rings fused to oxepineEnhanced π-stacking; antipsychotic uses

The absence of nitrogen in 4,5-dihydro-3H-2-benzoxepin-1-one reduces basicity, favoring metabolic stability over benzazepines .

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